
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is a chemical compound with the molecular formula C8H13NO3S . It has a molecular weight of 203.26 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用
Renewable Production of Acrylonitrile
Acrylonitrile, a precursor to various plastics and fibers, is traditionally derived from petroleum-based propylene. However, research by Karp et al. (2017) presents a sustainable method using ethyl 3-hydroxypropanoate, sourced from sugars, in a process catalyzed by titania. This method avoids cyanide production and achieves higher yields compared to traditional methods, showcasing a renewable pathway for acrylonitrile production, potentially applicable to compounds like 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile (E. Karp et al., 2017).
Synthesis of Biochemical Compounds
3-Ethoxyacrylonitrile serves as a precursor in the synthesis of 5-alkylcytosines, with its metalation yielding a 2-lithio derivative for further chemical transformations. This highlights its role in synthesizing compounds with potential biochemical applications, demonstrating the chemical utility of such acrylonitrile derivatives in creating complex molecules (David Smirnow & P. B. Hopkins, 1986).
Polymer Science Applications
Research into the copolymerization of acrylonitrile with various monomers provides insights into creating novel polymeric materials with enhanced properties. For instance, the introduction of phosphorylamino groups into polyacrylonitrile polymers has been shown to significantly increase flame retardance, indicating potential for developing safer, fire-resistant materials. Such studies illustrate the versatility of acrylonitrile derivatives in polymer science and material engineering (P. Joseph & Svetlana Tretsiakova-McNally, 2012).
Environmental Chemistry
In the context of environmental chemistry, the hydration of nitriles to amides over metal oxide catalysts, including acrylonitrile, has been explored. This process is relevant for understanding the environmental fate of nitrile compounds and developing methods for their transformation into less harmful substances. The study by Sugiyama et al. (1986) on the liquid-phase hydration of acrylonitrile over various metal oxides at mild conditions provides valuable insights into potential environmental applications and remediation strategies for nitrile compounds (K. Sugiyama et al., 1986).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile involves the reaction of ethyl cyanoacetate with isopropylsulfonyl chloride to form 3-ethoxy-2-isopropylsulfonylacrylonitrile, which is then deprotected using sodium methoxide to yield the final product.", "Starting Materials": [ "Ethyl cyanoacetate", "Isopropylsulfonyl chloride", "Sodium methoxide" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form 3-ethoxy-2-isopropylsulfonylacrylonitrile.", "Step 2: The resulting product is then deprotected using sodium methoxide in methanol to yield 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile.", "Overall reaction: Ethyl cyanoacetate + Isopropylsulfonyl chloride + Base -> 3-Ethoxy-2-isopropylsulfonylacrylonitrile -> 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile" ] } | |
CAS番号 |
175201-71-5 |
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC名 |
3-ethoxy-2-propan-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C8H13NO3S/c1-4-12-6-8(5-9)13(10,11)7(2)3/h6-7H,4H2,1-3H3 |
InChIキー |
CRDHNCRZANDFFU-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
正規SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




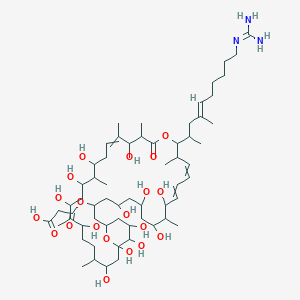
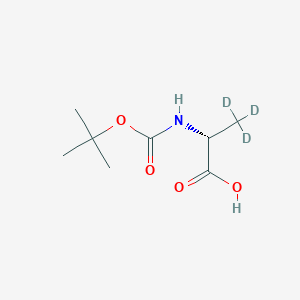

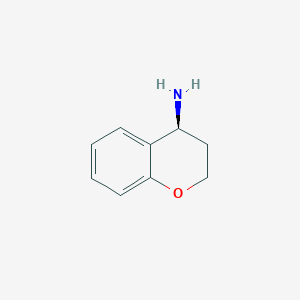
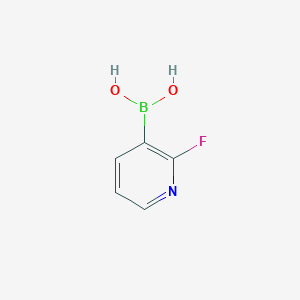

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

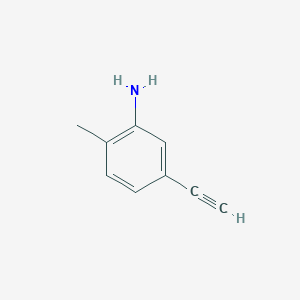
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
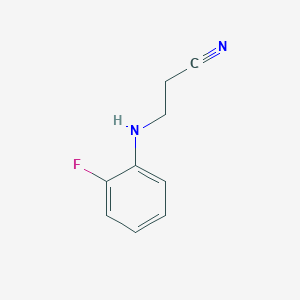
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)